4-Methylbenzyl bromide

Catalog No.
S1492937
CAS No.
104-81-4
M.F
C8H9Br
M. Wt
185.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Methylbenzyl bromide

CAS Number

104-81-4

Product Name

4-Methylbenzyl bromide

IUPAC Name

1-(bromomethyl)-4-methylbenzene

Molecular Formula

C8H9Br

Molecular Weight

185.06 g/mol

InChI

InChI=1S/C8H9Br/c1-7-2-4-8(6-9)5-3-7/h2-5H,6H2,1H3

InChI Key

WZRKSPFYXUXINF-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)CBr

solubility

Insoluble in water
Very soluble in chloroform, hot ether
Soluble in ethanol; very soluble in ethyl ether, chloroform

Synonyms

α-Bromo-p-xylene; 1-(Bromomethyl)-4-methylbenzene; 4-(Bromomethyl)toluene; 4-Methylbenzyl Bromide; NSC 8050; p-(Bromomethyl)toluene; p-Methylbenzyl Bromide; p-Xylyl Bromide; p-Xylyl α-Bromide; α-Bromo-p-xylene; α-Bromo-p-xylol

Canonical SMILES

CC1=CC=C(C=C1)CBr

The exact mass of the compound 4-Methylbenzyl bromide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insoluble in watervery soluble in chloroform, hot ethersoluble in ethanol; very soluble in ethyl ether, chloroform. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 8050. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-Methylbenzyl bromide, CAS 104-81-4, is a substituted aromatic halide widely employed as an alkylating agent in organic synthesis. It belongs to the class of benzylic halides, which are noted for their high reactivity in nucleophilic substitution reactions due to the resonance stabilization of the reaction intermediates. The compound's specific utility is defined by two key structural features: the electron-donating para-methyl group, which enhances reaction rates compared to the unsubstituted parent compound, and the bromide leaving group, which is more labile than a chloride, enabling faster or milder reaction conditions. These attributes make it a strategic choice for introducing the 4-methylbenzyl moiety in the synthesis of pharmaceuticals, agrochemicals, and functional materials.

Procurement decisions between closely related benzyl halides require careful consideration of kinetic and structural factors, as substitution is often not viable. Replacing 4-methylbenzyl bromide with its chloride analog, 4-methylbenzyl chloride, results in significantly lower reactivity, necessitating harsher conditions (higher temperatures, longer reaction times) that can compromise yield and sensitive functional groups. The position of the methyl group is also critical; isomers such as 2-methylbenzyl or 3-methylbenzyl bromide exhibit different reaction kinetics and introduce steric profiles that can lead to undesired side products or lower yields. Similarly, using the unsubstituted benzyl bromide fails to confer the accelerated reaction rate provided by the electron-donating para-methyl group, making 4-methylbenzyl bromide a distinct reagent for processes where throughput and efficiency are paramount.

Accelerated Nucleophilic Substitution Rate Compared to Unsubstituted Benzyl Bromide

The para-methyl group acts as an electron-donating group, which accelerates the rate of nucleophilic substitution reactions compared to the parent benzyl bromide. In a reaction with pyridine in acetone, the relative rate constant for 4-methylbenzyl bromide was 1.66 times faster than that of unsubstituted benzyl bromide. A separate study examining the reaction of substituted benzyl bromides with benzylamine in methanol confirmed this trend, finding the reactivity order to be p-CH3 > m-CH3 > H, demonstrating a clear kinetic advantage for the para-isomer over both the meta-isomer and the unsubstituted compound.

Evidence DimensionRelative Reaction Rate (kR/kH)
Target Compound Data1.66
Comparator Or BaselineBenzyl Bromide (kH/kH = 1.00)
Quantified Difference66% faster reaction rate
ConditionsReaction with pyridine in acetone at 40°C.

A faster reaction rate allows for higher laboratory or plant throughput, potentially reducing energy costs and processing time.

Superior Reactivity and Conversion Efficiency Over 4-Methylbenzyl Chloride

The carbon-bromine bond is weaker and bromide is a better leaving group than chloride, making 4-methylbenzyl bromide a more reactive electrophile than its chloride analog. In a comparative study of benzyl halides, benzyl bromide was found to be the most reactive compound in reactions with 4-(p-nitrobenzyl)-pyridine, followed by p-methylbenzyl chloride and then benzyl chloride. This demonstrates the combined kinetic benefit of the bromide leaving group and the para-methyl activating group. Furthermore, in a dehalogenation reaction, 4-methylbenzyl bromide showed a 55% higher substrate conversion than 4-methylbenzyl chloride (31% vs. 20%) under identical conditions, directly quantifying its superior processability.

Evidence DimensionSubstrate Conversion (%)
Target Compound Data31%
Comparator Or Baseline4-Methylbenzyl Chloride (20%)
Quantified Difference55% higher conversion
ConditionsDehalogenation with H3PO3/I2 system.

Higher reactivity allows for milder reaction conditions, protecting sensitive functional groups and potentially improving overall yield, justifying the procurement of the bromide over the less expensive chloride.

Effective Initiator for Atom Transfer Radical Polymerization (ATRP)

4-Methylbenzyl bromide is suitable for use as an initiator in Atom Transfer Radical Polymerization (ATRP), a robust method for synthesizing well-defined polymers with controlled molecular weights and low dispersity. In ATRP, an alkyl halide initiator reacts with a transition metal complex (typically copper-based) to reversibly generate a radical that initiates polymerization. The structure of 4-methylbenzyl bromide, being a primary benzylic halide, is well-suited for this activation step. The choice of this specific initiator allows for the incorporation of a 4-methylbenzyl end-group, which can be used to tune the solubility, thermal, or electronic properties of the resulting polymer.

Evidence DimensionProcess Compatibility
Target Compound DataSuitable as an ATRP initiator
Comparator Or BaselineStandard class of alkyl halide initiators (e.g., benzyl bromide, ethyl 2-bromoisobutyrate)
Quantified DifferenceNot applicable (class-level functional equivalence)
ConditionsStandard ATRP conditions with a transition metal catalyst and ligand.

This compound is a validated precursor for advanced material synthesis, enabling researchers to create polymers with precise architectures and functionalities for applications in electronics, coatings, and biomedicine.

Time-Sensitive or Mild-Condition Synthesis of Ethers and Esters

In multi-step syntheses involving thermally labile substrates or acid-sensitive functional groups, the enhanced reactivity of 4-methylbenzyl bromide over its chloride analog or unsubstituted benzyl bromide is a distinct advantage. It allows benzylation reactions to proceed to completion at lower temperatures or in shorter timeframes, maximizing yield and preserving molecular integrity.

Synthesis of Structurally Specific Pharmaceutical Intermediates

Where a para-tolyl group is a required pharmacophore for biological activity, 4-methylbenzyl bromide serves as a direct and efficient precursor. Its predictable reactivity and the defined regiochemistry of the methyl group prevent the formation of isomeric byproducts that would arise from less pure starting materials, simplifying downstream purification and ensuring target specificity.

Initiation of Well-Defined Polymers for Functional Materials

As a competent initiator for ATRP, 4-methylbenzyl bromide is the right choice for creating polymers with controlled architecture and a tolyl-functionalized chain end. This is critical in materials science applications where precise control over polymer properties like solubility, glass transition temperature, or self-assembly behavior is required for performance in coatings, nanocomposites, or electronic devices.

Color/Form

Needles from alcohol

XLogP3

3

Boiling Point

220.0 °C
220 °C

Flash Point

98 °C (208 °F) - closed cup

Density

1.324 g/cu cm at 25 °C

LogP

log Kow = 3.43 (est)

Melting Point

35.0 °C
34 °C

UNII

V2DIK2AP5I

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 4 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

9.92X10-2 mm Hg at 25 °C (est)

Pictograms

Corrosive

Other CAS

104-81-4

Wikipedia

P-xylyl bromide

Methods of Manufacturing

Bromination of xylene. /Mixture of ortho-, meta-, and para-isomers/

General Manufacturing Information

Benzene, 1-(bromomethyl)-4-methyl-: INACTIVE

Analytic Laboratory Methods

Gas chromatographic method is presented for qual & quant analysis of mixt of benzyl bromide, xylyl bromide, chloracetophenone & others.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Recommended storage temperature: 2 - 8 °C

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Last modified: 08-15-2023

Explore Compound Types